L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline

Description

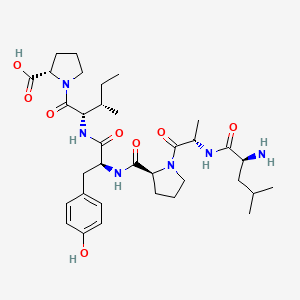

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is a peptide compound composed of six amino acids: leucine, alanine, proline, tyrosine, isoleucine, and proline. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Properties

CAS No. |

393169-47-6 |

|---|---|

Molecular Formula |

C34H52N6O8 |

Molecular Weight |

672.8 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C34H52N6O8/c1-6-20(4)28(33(46)40-16-8-10-27(40)34(47)48)38-30(43)25(18-22-11-13-23(41)14-12-22)37-31(44)26-9-7-15-39(26)32(45)21(5)36-29(42)24(35)17-19(2)3/h11-14,19-21,24-28,41H,6-10,15-18,35H2,1-5H3,(H,36,42)(H,37,44)(H,38,43)(H,47,48)/t20-,21-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

MTEAVMWUCZCBEL-MDAZJAFHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used.

Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to linearized peptides.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antihypertensive Effects

Research indicates that certain dipeptides, including those similar to L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline, exhibit antihypertensive properties by acting as inhibitors of the angiotensin-converting enzyme (ACE). This inhibition can lead to vasodilation and reduced blood pressure, which is beneficial for treating hypertension .

1.2. Vasodilatory Properties

The compound has been shown to possess vasodilatory effects, which can be useful in developing treatments for cardiovascular diseases. Studies have demonstrated that specific peptide sequences can enhance blood flow and reduce vascular resistance, making them candidates for therapeutic formulations aimed at improving heart health .

1.3. Neuroprotective Effects

Peptides similar to this compound have been explored for their neuroprotective effects. They may help in preventing neurodegeneration and could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia .

Nutritional Applications

2.1. Taste Enhancement

Peptides like this compound are being investigated for their ability to enhance flavor profiles in food products. Certain combinations of amino acids can modulate taste sensations, making them valuable in the food industry for developing healthier and more palatable products .

2.2. Functional Foods

Incorporating bioactive peptides into functional foods can improve health outcomes by providing additional benefits beyond basic nutrition. These peptides may support digestion, enhance immune function, and contribute to overall well-being .

Cosmetic Applications

3.1. Skin Health

Peptides are increasingly used in cosmetic formulations due to their ability to promote skin hydration and elasticity. This compound could potentially be included in skincare products aimed at reducing signs of aging and improving skin texture through enhanced collagen synthesis .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

L-Prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-proline: Another peptide with a similar structure.

Uniqueness

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Biological Activity

L-Leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-proline is a complex peptide that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific peptide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is a cyclic hexapeptide composed of six amino acids. The unique sequence and cyclic structure contribute to its stability and biological activity. Cyclopeptides, including this compound, often exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Similar cyclic peptides have demonstrated significant antimicrobial properties. For instance, cyclo(l-leucyl-l-prolyl) has been shown to inhibit aflatoxin production by Aspergillus parasiticus, a potent carcinogen. This inhibition was attributed to the repression of aflatoxin-related gene transcription, indicating a potential role in food safety and preservation .

- Anti-inflammatory Effects : Peptides like this compound may exert anti-inflammatory effects by modulating immune responses. Studies on related peptides suggest they can reduce the secretion of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

- Neuroprotective Properties : Research indicates that certain derivatives of leucine-containing peptides can provide neuroprotection in models of brain injury. For example, FMOC-L-leucine has shown protective effects against seizures and neurotoxicity in immature brains, suggesting that similar compounds may have therapeutic potential in neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Gene Regulation : The ability to modulate gene expression is a significant mechanism through which this peptide exerts its effects. By influencing transcription factors and signaling pathways, it can alter the expression of genes involved in inflammation and cell survival.

- Cell Signaling : Peptides often interact with cell surface receptors, activating intracellular signaling cascades that lead to various physiological responses. This interaction can influence processes such as apoptosis, proliferation, and immune responses.

- Stabilization of Protein Structures : The cyclic nature of this peptide may enhance its interaction with target proteins, stabilizing their conformation and prolonging their activity within biological systems.

Case Studies

Several studies highlight the potential applications and efficacy of related peptides:

- Aflatoxin Inhibition : A study demonstrated that cyclo(l-leucyl-l-prolyl) significantly inhibited aflatoxin production at concentrations as low as 0.20 mg/ml. This finding underscores the potential for using such peptides in food safety applications .

- Neuroprotective Effects : In animal models, FMOC-L-leucine provided neuroprotection against seizures induced by magnesium deficiency. This suggests that similar peptides could be explored for treating neurological disorders .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.